2-Cyano-4-(4-hydroxymethylphenyl)phenol
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Overview
Description
2-Cyano-4-(4-hydroxymethylphenyl)phenol is an organic compound with a complex structure that includes a cyano group, a hydroxymethyl group, and a phenol group
Preparation Methods
The synthesis of 2-Cyano-4-(4-hydroxymethylphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant reaction conditions . The preparation involves the use of boron reagents and palladium catalysts under specific conditions to achieve the desired product.
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include controlling temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
2-Cyano-4-(4-hydroxymethylphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The cyano group can be reduced to form an amine group.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Cyano-4-(4-hydroxymethylphenyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Cyano-4-(4-hydroxymethylphenyl)phenol exerts its effects depends on its interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical pathways being activated or inhibited. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
2-Cyano-4-(4-hydroxymethylphenyl)phenol can be compared with other similar compounds, such as:
2-Cyano-4-(4-methylphenyl)phenol: Lacks the hydroxymethyl group, which may affect its reactivity and applications.
4-(4-Hydroxymethylphenyl)phenol:
Properties
IUPAC Name |
2-hydroxy-5-[4-(hydroxymethyl)phenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-8-13-7-12(5-6-14(13)17)11-3-1-10(9-16)2-4-11/h1-7,16-17H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUQUTJSJGDQNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=C(C=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684669 |
Source
|
Record name | 4-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262000-12-3 |
Source
|
Record name | 4-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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